[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
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Overview
Description
A coenzyme for a number of oxidative enzymes including NADH DEHYDROGENASE. It is the principal form in which RIBOFLAVIN is found in cells and tissues.
Scientific Research Applications
DNA Binding Inhibition
A study by Morikawa et al. (2014) synthesized a related compound through the reaction of formylmethylflavin and p-nitrobenzohydrazide, which showed the ability to inhibit the DNA binding of nuclear factor-κB. This suggests potential applications in regulating gene expression and impacting cellular signaling pathways Morikawa et al., 2014.
Photophysical Properties
Kobayashi et al. (2011) investigated a flavin-based platinum(II) complex involving a similar chemical structure, focusing on its synthesis, structure, and photophysical properties. The study highlighted the complex's UV-visible absorption and luminescence spectra, contributing to understanding the electronic properties and potential applications in photochemistry Kobayashi et al., 2011.
Photochemistry and Photophysics
Research by Sikorska et al. (2005) on the photochemistry and photophysics of isoalloxazines and flavins, which share structural similarities with the given compound, revealed insights into their biological relevance and the mechanisms underlying their low singlet oxygen quantum yields. This has implications for understanding the role of such compounds in biological systems and their potential therapeutic applications Sikorska et al., 2005.
properties
Product Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
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Molecular Formula |
C17H20N4O9P- |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/p-1/t11-,12+,14-/m0/s1 |
InChI Key |
FVTCRASFADXXNN-SCRDCRAPSA-M |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O |
synonyms |
5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Flavin Mononucleotide Flavin Mononucleotide Disodium Salt Flavin Mononucleotide Monosodium Salt Flavin Mononucleotide Monosodium Salt, Dihydrate Flavin Mononucleotide Sodium Salt FMN Mononucleotide, Flavin Mononucleotide, Riboflavin Phosphate, Sodium Riboflavin Riboflavin 5' Monophosphate Riboflavin 5' Phosphate Riboflavin 5'-Monophosphate Riboflavin 5'-Phosphate Riboflavin Mononucleotide Riboflavin Phosphate, Sodium Sodium Riboflavin Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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